5,8-Dimethylquinazoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
62484-21-3 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5,8-dimethyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-4-6(2)8-7(5)9(13)12-10(14)11-8/h3-4H,1-2H3,(H2,11,12,13,14) |
InChI Key |
RIRKSQSHEAGDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)NC2=O |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of 5,8 Dimethylquinazoline 2,4 1h,3h Dione
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are paramount in the definitive identification and structural analysis of organic molecules. For 5,8-Dimethylquinazoline-2,4(1H,3H)-dione, a combination of NMR and mass spectrometry would provide a complete picture of its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For the structural confirmation of this compound, ¹H, ¹³C, and 2D NMR techniques would be employed.
Proton NMR spectroscopy would provide crucial information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ), reported in parts per million (ppm), integration values, and multiplicity of these signals would be key to the structural assignment.
Hypothetical ¹H NMR Data Table for this compound: (Note: This table is a hypothetical representation of expected data.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet | 1H | N1-H |
| ~10.5 | Singlet | 1H | N3-H |
| ~7.2-7.5 | Multiplet | 2H | Aromatic Protons (H-6, H-7) |
| ~2.5 | Singlet | 3H | C5-CH₃ |
| ~2.3 | Singlet | 3H | C8-CH₃ |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons, aromatic carbons, and methyl carbons would be diagnostic.
Hypothetical ¹³C NMR Data Table for this compound: (Note: This table is a hypothetical representation of expected data.)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C4=O |
| ~151 | C2=O |
| ~140-115 | Aromatic Carbons (C4a, C5, C6, C7, C8, C8a) |
| ~20 | C5-CH₃ |
| ~15 | C8-CH₃ |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of atoms within the molecule, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) would be essential. An HSQC experiment would reveal the direct correlations between protons and the carbons to which they are attached. A COSY experiment would show correlations between coupled protons, helping to establish the sequence of protons in the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, which is 190.20 g/mol . Additionally, a characteristic fragmentation pattern would be observed, providing further structural evidence. The fragmentation would likely involve the loss of small neutral molecules such as CO and HNCO, as well as cleavage of the methyl groups. The analysis of these fragment ions would help to confirm the presence of the quinazolinedione core and the positions of the methyl substituents.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with the chemical formula C₁₀H₁₀N₂O₂, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions. This precision is critical for confirming the identity of the synthesized compound.
The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements. The analysis via HRMS would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds closely to this calculated value, typically within a few parts per million (ppm), thereby verifying the elemental formula.
Table 1: Theoretical HRMS Data for this compound
| Chemical Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₀H₁₀N₂O₂ | [M+H]⁺ | 191.08150 |
| [M+Na]⁺ | 213.06345 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides profound insight into the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively detailed in available literature, a plausible fragmentation pathway can be proposed based on the known stability of the quinazolinedione core and general fragmentation principles of related heterocyclic systems. nih.govresearchgate.netmdpi.com
Upon ionization, the protonated molecule [M+H]⁺ would likely undergo a series of collision-induced dissociations. The stable fused ring system suggests that initial fragmentation would involve the loss of small, stable neutral molecules. A characteristic fragmentation pattern for quinolones and related structures often involves the sequential loss of carbon monoxide (CO) and water (H₂O). nih.gov The presence of methyl groups may also lead to the loss of a methyl radical (•CH₃).
Table 2: Plausible Fragmentation Pathway for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Description |
|---|---|---|---|
| 191.08 | CO | 163.09 | Initial loss of carbon monoxide from the urea (B33335) moiety. |
| 163.09 | CO | 135.10 | Subsequent loss of a second carbon monoxide molecule. |
| 191.08 | •CH₃ | 176.06 | Loss of a methyl radical from the aromatic ring. |
Ion Mobility Spectrometry (IMS) for 3D Structural Interpretation
Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), offers a unique dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. nih.govnih.gov This technique provides a rotationally averaged collision cross-section (CCS), which is a physical parameter reflecting the three-dimensional structure of the ion. mdpi.com
For this compound, IMS would provide an experimental CCS value. This data is highly valuable for several reasons. It can help to distinguish the compound from structural isomers that have the same mass but different shapes. nih.gov Furthermore, the CCS value can be compared with theoretical values calculated from computational models to validate the predicted gas-phase conformation of the molecule. This technique adds a crucial layer of structural characterization beyond simple mass and connectivity. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features. Based on data from similar quinazolinedione derivatives, the spectrum would be dominated by vibrations from the N-H and C=O bonds of the dione (B5365651) ring, as well as vibrations from the aromatic and methyl groups. nih.govresearchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching | 3250 - 3150 | Medium |
| C-H Stretching (Aromatic) | 3100 - 3000 | Medium-Weak |
| C-H Stretching (Aliphatic -CH₃) | 2980 - 2870 | Medium-Weak |
| C=O Stretching (Amide/Urea) | 1720 - 1650 | Strong |
| C=C Stretching (Aromatic) | 1620 - 1450 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for the 5,8-dimethyl derivative was not found, the crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, provides an excellent model for understanding the solid-state characteristics. iucr.orgresearchgate.netnih.gov The fundamental geometry and intermolecular interactions observed in the parent structure are expected to be preserved in its dimethylated analog.
Intermolecular Interactions (e.g., N—H···O Hydrogen Bonding, π–π Stacking)
The crystal packing of quinazolinedione derivatives is heavily influenced by a network of non-covalent interactions. bohrium.commdpi.com Analysis of the parent quinazoline-2,4(1H,3H)-dione structure shows that molecules are linked into centrosymmetric dimers by pairs of strong N—H···O hydrogen bonds. iucr.orgresearchgate.net These dimers serve as fundamental building blocks, which are further connected into a two-dimensional network through additional, weaker N—H···O interactions. nih.gov
In addition to hydrogen bonding, π–π stacking interactions play a crucial role in stabilizing the crystal structure. iucr.org In the parent compound, adjacent molecules are packed with their fused ring systems approximately parallel, indicating face-to-face π–π stacking. researchgate.netnih.gov This is characterized by a centroid-to-centroid distance of 3.863 Å and a very small dihedral angle of 0.64° between the mean planes of the rings. iucr.orgnih.gov A similar arrangement is seen in 3,8-dimethylquinazoline-2,4(1H,3H)-dione, which exhibits π–π stacking with a centroid–centroid distance of 3.602 Å. nih.gov These interactions are vital for the formation of a stable, ordered three-dimensional lattice.
Table 4: Intermolecular Interaction Parameters in Quinazoline-2,4(1H,3H)-dione (as a model) iucr.orgnih.gov
| Interaction Type | Parameter | Value |
|---|---|---|
| N—H···O Hydrogen Bonding | D···A Distance (N2···O1) | 2.854 Å |
| D···A Distance (N1···O1) | 2.976 Å | |
| D—H···A Angle | 168 - 176° | |
| π–π Stacking | Centroid–Centroid Distance | 3.863 Å |
| Dihedral Angle Between Planes | 0.64° |
Crystallographic Data Analysis and Refinement
While specific crystallographic data for this compound is not publicly available, analysis of closely related analogs, such as 3,8-Dimethylquinazoline-2,4(1H,3H)-dione, provides valuable structural insights. The crystal structure of this analog was determined by single-crystal X-ray diffraction, offering a model for the molecular geometry and packing of dimethylated quinazolinediones.
The data collection for 3,8-Dimethylquinazoline-2,4(1H,3H)-dione was performed on a diffractometer using Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F². In the crystal structure of this analog, all non-hydrogen atoms are approximately co-planar. The molecules are linked into inversion dimers by pairs of N—H⋯O hydrogen bonds. These dimers form chains through π–π stacking interactions between the benzene (B151609) and pyrimidine (B1678525) rings of adjacent molecules.
A summary of the crystallographic data and refinement parameters for the analog 3,8-Dimethylquinazoline-2,4(1H,3H)-dione is presented below.
Interactive Table 1: Crystallographic Data and Refinement Details for 3,8-Dimethylquinazoline-2,4(1H,3H)-dione
| Parameter | Value |
| Empirical Formula | C₁₀H₁₀N₂O₂ |
| Formula Weight | 190.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3604 (17) |
| b (Å) | 4.8599 (10) |
| c (Å) | 22.288 (5) |
| β (°) | 92.09 (3) |
| Volume (ų) | 905.0 (3) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 8373 |
| Independent Reflections | 2085 |
| R(int) | 0.030 |
| Final R indices [I>2σ(I)] | R₁ = 0.043, wR₂ = 0.143 |
| Goodness-of-fit (S) on F² | 1.10 |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for determining the purity of this compound and for its separation from reaction byproducts and impurities. A combination of liquid and gas chromatography, alongside traditional column chromatography, provides a comprehensive analytical toolkit.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for assessing the purity of quinazolinedione derivatives due to its high sensitivity and selectivity. nih.govkuleuven.be Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer is the most common configuration. This setup allows for the separation of the target compound from impurities, while the mass spectrometer provides mass-to-charge ratio data, confirming the identity of the eluted peaks.
A typical method for analyzing quinazolinedione compounds involves a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous solvent (containing a modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comoslomet.no This gradient elution ensures the effective separation of compounds with varying polarities. The mass spectrometer can be operated in various ionization modes, such as electrospray ionization (ESI), to generate ions for detection. The high resolution of modern mass spectrometers allows for accurate mass measurements, further aiding in the identification of the parent compound and any potential impurities. nih.gov
Interactive Table 2: Representative LC-MS Parameters for Quinazolinedione Analysis
| Parameter | Typical Conditions |
| LC System | |
| Column | C18 (e.g., 2.6 µm, 150 x 4.6 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Gradient | 5% to 95% B over 15 minutes |
| Column Temperature | 25 - 40 °C |
| MS System | |
| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |
| Scan Range | m/z 100 - 1000 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. However, quinazolinediones like this compound possess polar N-H functional groups and have relatively low volatility, making direct GC-MS analysis challenging. jfda-online.com To overcome this, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.comnih.gov
Common derivatization strategies include silylation or acylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen atoms on the nitrogen atoms with non-polar trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC separation. jfda-online.com The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a 5% diphenyl/95% dimethyl polysiloxane column) before detection by the mass spectrometer. mdpi.com This method is particularly useful for detecting trace-level impurities that may not be visible by other techniques.
Column Chromatography for Purification
Column chromatography is the cornerstone technique for the preparative purification of this compound from crude reaction mixtures. teledynelabs.com Silica (B1680970) gel is the most commonly used stationary phase for the purification of quinazolinedione derivatives due to its versatility and effectiveness in separating compounds based on polarity. column-chromatography.comwisdomlib.org
The process, often performed as flash column chromatography, involves loading the crude product onto a column packed with silica gel. A carefully selected mobile phase (eluent) is then passed through the column. The choice of eluent is critical for achieving good separation. For quinazolinediones, common solvent systems include mixtures of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. mdpi.comsemanticscholar.orgrochester.edu By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column based on their affinity for the stationary phase. Fractions are collected and typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
Interactive Table 3: Common Eluent Systems for Column Chromatography of Quinazolinediones
| Solvent System | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low-Med | Separation of less polar compounds and isomers. mdpi.com |
| Dichloromethane / Methanol | Med-High | Purification of more polar quinazolinediones. semanticscholar.orgrochester.edu |
| Dichloromethane / Acetone | Medium | General purification of quinazolinone alkaloids. mdpi.com |
Computational and Theoretical Investigations of 5,8 Dimethylquinazoline 2,4 1h,3h Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of quinazoline (B50416) derivatives. tandfonline.comnih.gov DFT methods, such as B3LYP combined with basis sets like 6-31G* or 6-311G(d,p), are commonly used to optimize molecular geometries and calculate various electronic parameters. semanticscholar.orgsapub.orgmdpi.com
The first step in most computational studies is the optimization of the molecule's ground-state geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. For quinazolinone derivatives, DFT calculations are used to determine key structural parameters like bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.net This optimized structure represents the most stable arrangement of the atoms and serves as the basis for all subsequent property calculations.
Below is a representative table illustrating the kind of data obtained from a geometry optimization of a quinazolinone derivative using DFT calculations.
Table 1: Example of Optimized Geometric Parameters for a Quinazolinone Derivative
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-C2 | 1.38 Å |
| C2=O10 | 1.23 Å | |
| N3-C4 | 1.39 Å | |
| C4=O11 | 1.22 Å | |
| C4a-C8a | 1.40 Å | |
| Bond Angle | C2-N1-C8a | 123.5° |
| N1-C2-N3 | 116.0° | |
| C2-N3-C4 | 126.5° | |
| N3-C4-C4a | 115.5° | |
| Dihedral Angle | C8-C8a-N1-C2 | 179.8° |
Many derivatives of quinazoline-2,4(1H,3H)-dione can exist as different isomers, such as tautomers or geometric isomers (E/Z). DFT calculations are crucial for determining the relative stability of these forms. By calculating the total electronic energy of each optimized isomer, researchers can predict which one is more likely to exist. For instance, in studies of N-acylhydrazone derivatives of quinazolinones, which can exist as E/Z isomers around the C=N double bond, theoretical calculations often show that one isomer is significantly more stable than the other. nih.gov This stability can be influenced by factors like intramolecular hydrogen bonding, which is often observed in the more stable Z-isomers of related compounds. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The distribution and energy of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions. sapub.org For quinazolinone structures, the HOMO is often distributed over the fused benzene (B151609) ring, while the LUMO may be localized on the pyrimidinedione part of the molecule. This distribution dictates how the molecule interacts with other reagents.
The energy difference between the HOMO and LUMO is called the HOMO-LUMO energy gap (Egap). This value is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sapub.org Conversely, a small energy gap suggests the molecule is more reactive. From the HOMO and LUMO energies, other important electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to further characterize the molecule's reactivity. semanticscholar.orgsapub.org
The following table provides example values for electronic properties of a quinazolinone derivative derived from DFT calculations.
Table 2: Example of Calculated Electronic Properties for a Quinazolinone Derivative
| Property | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 |
| Energy Gap | Egap | 4.5 |
| Ionization Potential | IP | 6.5 |
| Electron Affinity | EA | 2.0 |
| Chemical Hardness | η | 2.25 |
| Electronegativity | χ | 4.25 |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
For quinazoline-2,4(1H,3H)-dione derivatives, which are known for a wide range of biological activities, molecular docking studies are essential for predicting their potential protein targets and understanding their mechanism of action. ekb.egnih.govnih.gov These studies can identify the specific binding pocket on a protein where the molecule fits and detail the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov
For example, docking studies on quinazolinone derivatives have been performed against various enzymes like c-Met/VEGFR-2 tyrosine kinases and proteases. ekb.egsemanticscholar.org The results are typically reported as a binding affinity or docking score (often in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov These simulations can reveal key amino acid residues in the protein's active site that are crucial for binding. This information is invaluable for designing more potent and selective inhibitors. nih.govsemanticscholar.org
Below is a representative table summarizing the results of a molecular docking study of a quinazolinone derivative with a protein target.
Table 3: Example of Molecular Docking Results for a Quinazolinone Derivative with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Asp855, Met793, Lys745 | Hydrogen Bond, Hydrophobic |
| c-Met Tyrosine Kinase | -9.2 | Asp1222, Tyr1230, Met1160 | Hydrogen Bond, π-π Stacking |
| Human Serum Albumin (HSA) | -7.8 | Tyr150, Arg222, Lys199 | Hydrogen Bond, Electrostatic |
Assessment of Binding Affinity and Pose
Information not available in published literature.
Elucidation of Specific Amino Acid Interactions
Information not available in published literature.
Conformational Analysis and Molecular Dynamics Simulations
Information not available in published literature.
Development of Computational Models for Fragmentation Chemistry
Information not available in published literature.
Chemical Reactivity and Derivatization of the Quinazolinedione Core
Nucleophilic and Electrophilic Reactions of the Quinazolinedione Ring System
The quinazolinedione ring system is amenable to both nucleophilic and electrophilic attack, with the site of reaction being highly dependent on the nature of the reagent and the reaction conditions. The benzene (B151609) ring, activated by the two methyl groups, is predisposed to electrophilic aromatic substitution, while the pyrimidine (B1678525) ring, with its electron-deficient carbons and acidic N-H protons, is a target for nucleophiles.
Nucleophilic Reactions:
The nitrogen atoms of the amide groups in the pyrimidine ring can be readily deprotonated by a base to form nucleophilic anions. These anions can then react with various electrophiles, most notably in alkylation and acylation reactions. For instance, the N-alkylation of quinazoline-2,4(1H,3H)-diones can be achieved using alkyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) mdpi.comnih.govmdpi.com. Microwave-assisted alkylation with dialkyl carbonates has also been reported as an efficient method researchgate.netyoutube.commdpi.com.
| Reagent | Conditions | Product | Reference |
| Ethyl chloroacetate | K2CO3, DMF, room temperature | N-alkylated quinazolinedione | mdpi.com |
| Benzyl (B1604629) bromoacetate | K2CO3, DMF, ambient temperature | N-alkylated quinazolinedione | nih.govmdpi.com |
| Dimethyl carbonate | K2CO3, DMF, 130 °C, microwave | N-methylated quinazolinedione | researchgate.netyoutube.commdpi.com |
Electrophilic Reactions:
The benzene ring of 5,8-dimethylquinazoline-2,4(1H,3H)-dione is activated towards electrophilic aromatic substitution by the two electron-donating methyl groups at positions C-5 and C-8. These groups direct incoming electrophiles primarily to the ortho and para positions. Consequently, electrophilic attack is expected to occur at the C-6 and C-7 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation youtube.comwikipedia.orgnih.govlibretexts.org. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid youtube.com.
While specific examples for this compound are not extensively documented, the general principles of electrophilic aromatic substitution on substituted benzene rings would apply. The directing effects of the two methyl groups would likely lead to a mixture of 6- and 7-substituted products.
Functional Group Transformations on the Quinazolinedione Scaffold
The quinazolinedione scaffold possesses several functional groups that can be chemically modified to introduce new functionalities and synthesize a diverse range of derivatives. The most common transformations involve the N-H bonds of the amide groups and the carbonyl groups.
As mentioned in the previous section, the N-H bonds can be readily alkylated and acylated. N-alkylation with various alkyl halides provides access to a wide array of N-substituted derivatives researchgate.net. The reaction of quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate, for example, leads to the formation of the corresponding N-substituted ester, which can be further derivatized mdpi.comnih.gov.
The carbonyl groups at C-2 and C-4 can also undergo reactions, although they are generally less reactive than the carbonyl groups of ketones and aldehydes. They can be converted to thio-analogs by treatment with reagents like Lawesson's reagent or phosphorus pentasulfide.
Cyclization and Annulation Reactions to Form Fused Heterocycles
The quinazolinedione scaffold serves as a versatile platform for the synthesis of various fused heterocyclic systems. These reactions often involve the functional groups on the benzene or pyrimidine ring acting as handles for the construction of new rings. The synthesis of thiazolo[5,4-g]quinazolines and pyrazolo[4,3-g]quinazolines are notable examples of such transformations.
The synthesis of thiazolo[5,4-g]quinazolines has been reported, highlighting the construction of a thiazole (B1198619) ring fused to the quinazoline (B50416) core nih.govnih.gov. Similarly, various synthetic strategies have been developed for the preparation of pyrazolo[4,3-g]quinazolines and other fused pyrazole (B372694) derivatives chim.itnih.govnih.govresearchgate.net. These synthetic routes often involve multi-step sequences starting from appropriately substituted quinazoline precursors. For instance, the synthesis of pyrazolo[4,3-f]quinazolin-9-ones has been achieved through a catalyst-free cyclization of (hetero)aryl-guanidines nih.gov.
| Fused Heterocycle | Synthetic Approach | Reference |
| Thiazolo[5,4-g]quinazolines | Multistep synthesis from substituted quinazolines | nih.govnih.gov |
| Pyrazolo[4,3-g]quinazolines | Cyclization reactions on quinazoline precursors | chim.itnih.govnih.govresearchgate.net |
| Pyrazolo[4,3-f]quinazolin-9-ones | Catalyst-free thermolysis of N-ethoxycarbonyl-N'-(hetero)arylguanidines | nih.gov |
| Oxazolo[4,5-g]quinazolin-2(1H)-ones | Synthesis from substituted quinazoline precursors | researchgate.net |
Oxidation and Reduction Chemistry
The oxidation and reduction of the quinazolinedione ring system can lead to a variety of products, depending on the reagents and reaction conditions. The benzene ring can be oxidized under harsh conditions, leading to ring cleavage. The pyrimidine ring is generally more resistant to oxidation.
Reduction of the quinazolinedione core can be achieved using various reducing agents. Catalytic hydrogenation can reduce the benzene ring, leading to tetrahydroquinazoline (B156257) derivatives. More potent reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups of the pyrimidine ring.
While specific studies on the oxidation and reduction of this compound are limited, the general reactivity of the quinazolinedione scaffold suggests that such transformations are feasible and could provide access to a range of novel derivatives.
Reactions of Methyl Substituents (e.g., at C-5 and C-8 of this compound)
The methyl groups at the C-5 and C-8 positions of the quinazolinedione ring are not merely passive substituents; they can actively participate in a variety of chemical reactions, providing a handle for further functionalization of the molecule.
Halogenation: The methyl groups can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator, to yield the corresponding halomethyl derivatives. These derivatives are versatile intermediates for further nucleophilic substitution reactions nih.gov.
Oxidation: The methyl groups can be oxidized to various oxidation states. For instance, they can be oxidized to aldehydes, carboxylic acids, or hydroxymethyl groups depending on the oxidizing agent and reaction conditions.
Condensation Reactions: The methyl groups on heterocyclic rings can be sufficiently acidic to be deprotonated by a strong base, forming a carbanion. This carbanion can then react with electrophiles such as aldehydes in a condensation reaction to form styryl derivatives mdpi.comnih.govresearchgate.net. This reaction provides a convenient method for extending the conjugation of the aromatic system.
| Reaction | Reagent/Conditions | Product | Reference |
| Halogenation | N-Bromosuccinimide (NBS), radical initiator | Halomethyl derivative | nih.gov |
| Condensation | Aromatic aldehyde, base | Styryl derivative | mdpi.comnih.govresearchgate.net |
Structure Activity Relationship Sar Studies Pertaining to the 5,8 Dimethylquinazoline 2,4 1h,3h Dione Scaffold
Impact of Substituents on Quinazolinedione Biological Activity
Modifications at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione ring are a common strategy to modulate biological activity. Research has shown that these positions are critical for the compound's interaction with target enzymes or receptors. For instance, studies on 1,3-disubstituted quinazoline (B50416) derivatives have suggested that synthetic modifications at these positions can enhance antibacterial activity. nih.gov The introduction of various heterocyclic moieties at the N-3 position has also been proposed as a way to augment the physicochemical properties and, consequently, the biological activity of the compound. nih.govresearchgate.net
One study focused on creating novel quinazoline-2,4(1H,3H)-dione derivatives by incorporating an oxadiazole ring at both the N-1 and N-3 positions, which was hypothesized to lead to more potent antibacterial agents. nih.gov This approach involves a multi-step synthesis, starting with the alkylation of quinazoline-2,4(1H,3H)-dione, followed by hydrazinolysis and cyclization to form the target 1,3-disubstituted derivatives. nih.gov
Table 1: Examples of N-Substituted Quinazolinedione Derivatives and Their Activities This is an interactive table. You can sort and filter the data.
| Compound ID | Substitution at N-1 | Substitution at N-3 | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Derivative 1 | Acetate (B1210297) group | Acetate group | Key intermediate for further synthesis | nih.gov |
| Derivative 2 | Oxadiazole moiety | Oxadiazole moiety | Potentially enhanced antibacterial activity | nih.gov |
Substitutions on the benzene (B151609) ring portion of the quinazolinedione scaffold also play a crucial role in determining the pharmacological profile. SAR studies have indicated that positions C-6 and C-8 are particularly important for various pharmacological effects. nih.govresearchgate.net For example, in the development of selective inhibitors for human epidermal growth factor receptor 2 (HER2), it was found that substituents at the C-6 position of the quinazoline ring significantly influence the selectivity over the epidermal growth factor receptor (EGFR). nih.gov While the prompt focuses on C-5 and C-8 dimethyl substitutions, much of the available literature discusses substitutions at other positions like C-6 and C-7. For instance, the presence of a chlorine atom at the C-7 position on the quinazolinone system was found to favor anticonvulsant activity. nih.gov This highlights the general principle that the nature and position of substituents on the aromatic ring are key determinants of biological activity and selectivity.
Linker moieties and side chains attached to the quinazolinedione core are critical for orienting the molecule within the binding site of a biological target and for establishing key interactions that contribute to potency. The length, flexibility, and chemical nature of these side chains can dramatically affect the compound's biological activity. researchgate.net
In the development of USP7 inhibitors, docking studies predicted that the side chains of certain quinazolin-4(3H)-one derivatives would form unique hydrogen bonds with the target enzyme, contributing to their inhibitory potency. nih.gov Specifically, modifications involving the introduction of a basic side chain at C-8 were explored to identify the optimal structural requirements for biological activity in a series of 2-aryl-substituted quinazolines. mdpi.com The strategic design of these side chains is essential for achieving desired therapeutic effects, such as anticancer activity. nih.gov Molecular hybridization, which involves linking the quinazolinone scaffold to other pharmacologically active molecules via a linker, is another strategy used to enhance pharmacological activity by enabling interactions with multiple biological targets. nih.gov
Fragment-Based Approaches in Quinazolinedione SAR
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. frontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. frontiersin.org These initial fragment hits, which typically have weak affinity, are then optimized and grown or linked together to produce a more potent lead compound. nih.govyoutube.com
In the context of quinazolinone derivatives, FBDD has been employed to design novel human acrosin inhibitors. nih.gov By using a fragment docking and growing strategy based on the active site of the target, researchers were able to design a series of compounds with potent inhibitory activities. nih.gov This method allows for the systematic exploration of the chemical space around the quinazolinedione scaffold, facilitating the design of compounds with improved binding affinity and specificity. researchgate.net The success of this strategy relies on understanding the binding modes of the initial fragments, which can then be merged or grown to create an optimized pharmacophore. frontiersin.orgnih.gov
Development of Tunable Structure-Activity and Structure-Property Relationships (SAR and SPR)
A primary goal of medicinal chemistry is to develop not only potent (SAR) but also drug-like (Structure-Property Relationships, SPR) compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For quinazoline-2,4-diones, research efforts have focused on optimizing hit compounds to improve their physicochemical properties. nih.gov
In a project aimed at identifying inhibitors of the canonical Wnt pathway for cancer therapy, an initial quinazoline-2,4-dione hit compound suffered from poor physicochemical properties. nih.gov Through systematic medicinal chemistry efforts, researchers were able to develop a lead compound, SEN461, with a significantly improved ADME profile and good bioavailability. This optimization process allowed the compound to be active both in vitro and in vivo in various tumor models. nih.gov This demonstrates the successful development of a tunable SAR and SPR, where modifications to the scaffold led to improvements in both biological activity and drug-like properties.
Correlation between Structural Features and Observed Biological Effects (e.g., potency, selectivity)
The ultimate goal of SAR studies is to establish a clear correlation between specific structural features of a molecule and its observed biological effects. For the quinazolinedione scaffold, numerous studies have successfully linked molecular modifications to changes in potency and selectivity.
For example, a study on novel quinazoline derivatives as HER2 inhibitors demonstrated that selectivity for HER2 over EGFR is dependent on the aniline (B41778) moiety at the C-4 position and the substituents at the C-6 position. nih.gov One compound, in particular, exhibited a 240-fold improvement in selectivity compared to the existing drug lapatinib, showcasing a strong correlation between these specific structural elements and enhanced selectivity. nih.gov
Similarly, in the pursuit of anticancer agents, specific quinazolinidione–amide derivatives were found to exhibit significant cytotoxicity against human breast cancer cell lines. jchr.org Molecular docking studies revealed that these compounds had strong binding affinities, and their activity was correlated with consistent hydrophobic and hydrogen-bonding interactions within the target receptor. jchr.org Another study on quinazolin-4(3H)-one derivatives as USP7 inhibitors identified compounds with high potency, and further biochemical experiments confirmed that their anticancer effect was achieved by modulating the levels of key tumor suppressor proteins like p53 and p21. nih.gov
Table 2: Correlation of Structural Features with Biological Effects for Quinazoline Derivatives This is an interactive table. You can sort and filter the data.
| Structural Feature | Position | Biological Effect | Target/Cell Line | Reference |
|---|---|---|---|---|
| Aniline moiety | C-4 | High selectivity for HER2 over EGFR | HER2/EGFR | nih.gov |
| Substituents (general) | C-6 | Influences HER2/EGFR selectivity | HER2/EGFR | nih.gov |
| Amide side chains | N/A | Significant cytotoxicity | MCF-7 breast cancer cells | jchr.org |
Mechanistic Insights into Biological Activities of Quinazolinediones in Vitro and Theoretical Studies
Antimicrobial Activity Mechanisms
Quinazolinedione derivatives have been investigated for their potential as antimicrobial agents, with research pointing towards specific molecular targets within bacterial cells.
Inhibition of Bacterial Gyrase and DNA Topoisomerase IV
A significant mechanism underlying the antibacterial action of some quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial drugs. By inhibiting these enzymes, the compounds can disrupt essential cellular processes, leading to bacterial cell death. The design of these derivatives often mimics the action of fluoroquinolone antibiotics, which also target these enzymes. nih.gov
Interactive Data Table: Antimicrobial Activity of Quinazolinedione Derivatives
| Compound Class | Target Organism(s) | Mechanism of Action |
| Quinazoline-2,4(1H,3H)-diones | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase and DNA topoisomerase IV |
This table represents generalized findings for the quinazolinedione class, as specific data for 5,8-Dimethylquinazoline-2,4(1H,3H)-dione is not available.
Activity Against Multidrug-Resistant Organisms (e.g., MRSA)
The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. Certain quinazolinone derivatives have shown promising activity against MRSA. Structure-activity relationship (SAR) studies on 4(3H)-quinazolinones have led to the discovery of compounds with potent anti-MRSA activity. These studies are crucial in optimizing the antibacterial efficacy of this scaffold.
Antimalarial Activity Mechanisms (e.g., against P. falciparum 3D7)
Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue. Quinazolinedione derivatives have emerged as a potential source of new antimalarial drugs. nih.govmalariaworld.org In vitro studies have demonstrated the activity of certain quinazolinedione compounds against the blood-stage of Plasmodium falciparum 3D7, a chloroquine-sensitive strain. malariaworld.org The development of these compounds often involves lead optimization to enhance their potency, with SAR studies guiding the modification of substituents on the quinazolinedione core to improve antimalarial efficacy. nih.govmalariaworld.org
Anticancer and Antiproliferative Activity Mechanisms
The quinazoline (B50416) scaffold is present in several approved anticancer drugs, and quinazolinedione derivatives are also being explored for their potential in cancer therapy. mdpi.comsemanticscholar.orgnih.gov
Inhibition of Microtubule Protein Polymerization
One of the key mechanisms of anticancer activity for some quinazoline derivatives is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to a halt in cell division and subsequent apoptosis (programmed cell death) in cancer cells. mdpi.com
Apoptosis Induction Pathways
Quinazolinedione derivatives have been identified as potent inducers of apoptosis, a programmed cell death mechanism that is a key target in cancer therapy. nih.govnih.gov Studies on various cancer cell lines, such as MCF-7 breast cancer cells, have revealed that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov
The intrinsic pathway, also known as the mitochondrial pathway, is a primary mechanism for quinazolinedione-induced apoptosis. This is evidenced by the upregulation of key pro-apoptotic proteins like caspase-9 and p53. nih.govnih.gov Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 and phosphorylated Akt (p-Akt) is observed. nih.govnih.gov The activation of caspase-9 is a critical step in the intrinsic pathway, leading to a cascade of further caspase activation and eventual cell death. nih.gov
In addition to the intrinsic pathway, some quinazolinedione derivatives also engage the extrinsic pathway. This pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. nih.gov The modulation of apoptosis-related proteins by certain quinazolinedione derivatives in MCF-7 cells has been demonstrated through multiplexed bead-based immunoassays. nih.gov
Interactive Table: Apoptosis-Related Protein Modulation by Quinazolinedione Derivatives in MCF-7 Cells nih.gov
| Protein | Role in Apoptosis | Observed Modulation by Quinazolinediones |
| Caspase-9 | Initiator caspase in the intrinsic pathway | Upregulation |
| p53 | Tumor suppressor, induces apoptosis | Upregulation |
| Bcl-2 | Anti-apoptotic protein | Downregulation |
| p-Akt | Promotes cell survival | Downregulation |
| Caspase-8 | Initiator caspase in the extrinsic pathway | Activation |
Enzyme Inhibition (e.g., DHFR, Tyrosine Kinases, EGFR-TK, CDK4, HER2, VEGFR, c-Met)
Quinazolinedione derivatives have been extensively investigated as inhibitors of various enzymes crucial for cancer cell proliferation and survival. mdpi.com
Tyrosine Kinases: This class of enzymes plays a pivotal role in cell signaling pathways that control cell growth, differentiation, and survival. mdpi.com Overexpression or mutation of tyrosine kinases is a common feature of many cancers. Quinazolinone derivatives have shown significant inhibitory activity against several receptor tyrosine kinases (RTKs). mdpi.com
EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase): Certain 2-sulfanylquinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against EGFR. mdpi.com
HER2 (Human Epidermal Growth Factor Receptor 2): The same derivatives also exhibited strong inhibition of HER2, another member of the EGFR family. mdpi.com
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2, a key mediator of angiogenesis, has also been observed with these compounds. mdpi.com
c-Met: This receptor tyrosine kinase is another target for quinazolinone derivatives, which have shown promising inhibitory potential. mdpi.com
CDK2 (Cyclin-Dependent Kinase 2): While some quinazolinone derivatives have been tested against CDK2, a key regulator of the cell cycle, their activity was found to be less potent compared to their effects on receptor tyrosine kinases. mdpi.com
The mechanism of action for these kinase inhibitors often involves competitive binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and downstream signaling. Molecular docking studies have supported this by showing that these compounds can fit into the ATP binding pocket of the target kinases. mdpi.com
Interactive Table: Kinase Inhibition by a Lead Quinazolinone Derivative (Compound 5d) mdpi.com
| Kinase Target | IC50 of Compound 5d (µM) | Positive Control | IC50 of Positive Control (µM) |
| VEGFR2 | 0.112 ± 0.009 | Sorafenib | 0.090 ± 0.007 |
| EGFR | 0.103 ± 0.008 | Erlotinib | 0.098 ± 0.008 |
| HER2 | 0.176 ± 0.014 | Erlotinib | 0.154 ± 0.012 |
| CDK2 | 2.097 ± 0.126 | Roscovitine | 0.32 ± 0.019 |
Topoisomerase II Poisoning
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.gov Topoisomerase II poisons are compounds that stabilize the transient covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately cell death. nih.gov
Quinazoline-2,4(1H,3H)-diones have been designed as structural mimics of fluoroquinolones, which are known bacterial topoisomerase inhibitors. uiowa.edu This has led to the investigation of quinazolinediones as potential topoisomerase inhibitors for both antibacterial and anticancer applications. nih.govuiowa.edu Certain dihydropyrazolo[1,5-c]quinazolines have shown inhibitory activity against topoisomerase II. nih.gov The mechanism of these compounds is believed to involve the stabilization of the topoisomerase II-DNA cleavage complex, effectively "poisoning" the enzyme and preventing the re-ligation of the DNA strands. nih.govuiowa.edu
Enzyme Inhibition Mechanisms (Beyond Cancer)
The inhibitory activity of quinazolinediones extends beyond enzymes implicated in cancer.
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine and is a validated target for herbicides. nih.govnih.gov Inhibition of HPPD leads to a deficiency in plastoquinone (B1678516) and tocopherol, causing bleaching and growth inhibition in plants. nih.gov A number of quinazoline-2,4-dione derivatives have been synthesized and shown to be potent HPPD inhibitors. nih.govnih.gov For instance, 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione demonstrated a Ki value of 0.005 μM, which is more potent than the commercial herbicide mesotrione. nih.gov The mechanism of inhibition involves the compound binding to the active site of the HPPD enzyme. nih.gov
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). cu.edu.eg Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-inflammatory and bronchodilatory effects. cu.edu.egresearchgate.net Nitraquazone (B1200208), a quinazolin-2,4-dione derivative, was one of the first selective PDE4 inhibitors to be synthesized. cu.edu.eg The development of structural analogues of nitraquazone has been an active area of research for the treatment of asthma and chronic obstructive pulmonary disease (COPD). cu.edu.egresearchgate.net
Antiviral Activity Mechanisms (e.g., Blocking RNA-Dependent RNA-Polymerase Complex Activity for RSV)
Quinazolinedione derivatives have emerged as promising antiviral agents, particularly against Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. nih.gov The primary mechanism of action for these compounds is the inhibition of the viral RNA-dependent RNA-polymerase (RdRp) complex. nih.govresearchgate.net
A screening hit from the quinazolinedione class was found to have an EC50 of 2.1 μM against RSV. nih.gov Optimization of this scaffold led to the development of analogues with significantly improved potency and a high selectivity index. nih.gov These compounds were shown to effectively block the activity of the RSV RdRp complex, thereby inhibiting viral replication. nih.gov This mechanism represents a direct-acting antiviral effect, targeting a crucial component of the viral life cycle. nih.govuni-muenchen.de
Interactive Table: Antiviral Activity of Quinazolinedione Derivatives Against RSV nih.gov
| Compound | CPE EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Hit 2 | 2.1 | >50 | ~24 |
| Analog 15 | 0.3-0.5 | >50 | >100 |
| Analog 19 | 0.3-0.5 | >50 | >100 |
Central Nervous System (CNS) Related Mechanisms
Quinazolinedione derivatives have been noted for their significant effects on the central nervous system, including sedative-hypnotic and anticonvulsant properties. nih.govnih.gov These neurological effects are largely attributed to their interactions with key neurotransmitter receptors.
The γ-aminobutyric acid (GABA) system, particularly the GABA-A receptor, is the principal inhibitory neurotransmitter system in the brain and a key target for many CNS-active drugs. core.ac.uk While some quinazolinone derivatives, like methaqualone, are known to act as positive allosteric modulators of the GABA-A receptor to produce sedative and anticonvulsant effects, mdpi.com other related compounds have been shown to act as antagonists. researchgate.net
GABA receptor antagonists are substances that block the action of GABA, typically leading to stimulant and convulsant effects. wikipedia.org Certain compounds within the broader quinoline (B57606) family, which shares structural similarities with quinazolines, have demonstrated inhibitory effects on GABA-evoked responses at GABA-A receptors. researchgate.net For instance, some quinazolin-4(3H)-one derivatives have been investigated as potential anticonvulsants with a proposed mechanism involving modulation of the GABA-A receptor. mdpi.comresearchgate.net In silico molecular docking studies have been used to assess the binding affinities of newly synthesized quinazoline compounds to the GABA-A receptor to help explain their anticonvulsant activities. nih.gov The interaction often involves hydrogen bonding between the quinazoline nucleus and specific amino acid residues within the receptor's binding site. mdpi.com Flumazenil, a known benzodiazepine (B76468) GABA-A receptor antagonist, is often used in research to confirm the mechanism of action of test compounds at this receptor. mdpi.comwikipedia.org
The serotonin (B10506) receptor 5-HT2A is another crucial target in the CNS, implicated in various neurological processes and disorders. nih.gov Dysregulation of this receptor is linked to conditions like schizophrenia. nih.gov Several series of quinazoline derivatives have been specifically designed and synthesized as potent and selective ligands for the 5-HT2A receptor. nih.gov
Functional assays have demonstrated that many of these quinazoline-based compounds act as antagonists to the 5-HT2A receptor. nih.gov For example, N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine was identified as a potent 5-HT2A receptor antagonist with high selectivity over other serotonin and dopamine (B1211576) receptors. nih.gov Another well-known 5-HT2A antagonist, Ketanserin (B1673593), features a quinazolinedione scaffold [3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,4[1H,3H]-quinazolinedione tartrate]. nih.gov Chronic administration of ketanserin has been shown to cause significant down-regulation of 5-HT2A receptor protein levels. nih.gov This interaction with the 5-HT2A receptor highlights a key mechanism through which quinazolinediones can exert their effects on the central nervous system.
Other Biological Activity Mechanisms (e.g., anti-inflammatory, analgesic, anticonvulsant, anti-angiogenesis)
Beyond the CNS, the quinazolinedione scaffold is a cornerstone for compounds exhibiting a wide range of other important biological activities. nih.govresearchgate.netresearchgate.net
Anti-inflammatory and Analgesic Mechanisms: Quinazoline derivatives have demonstrated significant anti-inflammatory and analgesic properties in various animal models. mdpi.comencyclopedia.pub The proposed mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. Some studies suggest that these compounds may also modulate inflammatory cytokines. The analgesic effects can be both peripheral, by reducing inflammation, and central, potentially involving opioid-mediated pathways. Structure-activity relationship studies have shown that substitutions at various positions on the quinazolinone ring can significantly influence the potency of these effects. mdpi.comencyclopedia.pub
Anticonvulsant Mechanisms: The anticonvulsant activity of many quinazolin-4(3H)-one derivatives is well-documented. researchgate.netnih.gov As mentioned, a primary mechanism is the positive allosteric modulation of the GABA-A receptor, which enhances GABAergic inhibition and reduces neuronal excitability. nih.govmdpi.comresearchgate.net Studies have used models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate this activity, often showing efficacy comparable to standard drugs like diazepam and phenytoin. nih.govresearchgate.netnih.gov
Anti-angiogenesis Mechanisms: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govnih.gov Quinazoline and quinazolinedione derivatives have emerged as potent anti-angiogenic agents. nih.govmdpi.com A key molecular target in this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in regulating angiogenesis. nih.govmdpi.com
Studies have shown that certain quinazoline derivatives inhibit VEGFR-2, thereby blocking the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. nih.gov Specifically, these compounds can downregulate the VEGF/VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov This anti-angiogenic effect not only limits the growth of primary tumors but may also help in preventing metastasis. mdpi.com
Interactive Data Table: Biological Activities of Selected Quinazoline Derivatives
| Compound Class | Biological Activity | Mechanism of Action | Key Findings |
|---|---|---|---|
| Quinazolin-4(3H)-ones | Anticonvulsant | Positive allosteric modulator of GABA-A receptor. mdpi.com | Showed protection against PTZ-induced seizures; effect reversed by GABA-A antagonist flumazenil. mdpi.com |
| Quinazoline Derivatives | 5-HT2A Receptor Ligand | Antagonist at the 5-HT2A receptor. nih.gov | High potency and selectivity for 5-HT2A over other receptors. nih.gov |
| Quinazoline Derivatives | Anti-inflammatory, Analgesic | Possible COX inhibition, modulation of inflammatory cytokines. | Dose-dependent inhibition of paw edema and reduction in writhing counts in animal models. |
| Quinazoline Derivatives | Anti-angiogenesis | Inhibition of VEGFR-2 and downstream Akt/mTOR/p70s6k pathway. nih.gov | Significantly inhibited vessel branching and sprouting in vitro and in vivo. nih.govresearchgate.net |
Emerging Research Directions and Future Perspectives for 5,8 Dimethylquinazoline 2,4 1h,3h Dione Research
Development of Advanced Synthetic Strategies for Complex Analogues
Future investigations into 5,8-Dimethylquinazoline-2,4(1H,3H)-dione will necessitate the development of sophisticated and efficient synthetic methodologies to create complex and diverse analogues. Traditional synthetic routes are being superseded by advanced strategies that offer higher yields, greater functional group tolerance, and more environmentally friendly conditions. mdpi.com
Modern synthetic approaches that could be adapted for 5,8-dimethylated analogues include:
Palladium-Catalyzed Reactions : Tandem palladium-catalyzed arylation and amidation sequences have proven effective for constructing the quinazolinedione core. organic-chemistry.org These methods allow for the regioselective formation of N-alkyl isomers, which would be crucial for creating a library of derivatives based on the 5,8-dimethyl scaffold.
Multicomponent Reactions (MCRs) : MCRs are highly efficient, enabling the synthesis of complex molecules in a single step from three or more starting materials. mdpi.com Applying MCRs to derivatives of 2-aminobenzoic acid could streamline the production of novel this compound analogues.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of quinazoline (B50416) derivatives. mdpi.com This high-speed method is ideal for rapidly generating a diverse library of compounds for biological screening.
Green Chemistry Approaches : The use of carbon dioxide (CO2) as a C1 source for synthesizing N-containing heterocycles aligns with the principles of green chemistry. researchgate.net Developing CO2-mediated synthesis routes for this compound would offer a sustainable and eco-friendly alternative to traditional methods. researchgate.net
| Synthetic Strategy | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | High regioselectivity, good yields, mild conditions. | Precise N-alkylation to generate diverse derivatives. | organic-chemistry.org |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid access to complexity. | Streamlined synthesis of a large library of novel analogues. | mdpi.com |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, often improved yields. | Accelerated synthesis for high-throughput screening efforts. | mdpi.com |
| CO2-Mediated Synthesis | Environmentally friendly ("green"), uses a sustainable C1 source. | Development of sustainable manufacturing processes. | researchgate.net |
Integration of Computational Chemistry in Rational Design of Quinazolinedione Derivatives
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. Future research on this compound and its derivatives will heavily rely on in silico techniques to predict biological activity, optimize pharmacokinetic properties, and elucidate mechanisms of action before undertaking costly and time-consuming synthesis.
Key computational approaches include:
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov For this compound derivatives, docking studies can identify key interactions with target proteins, guiding the design of more potent inhibitors.
3D-Quantitative Structure-Activity Relationship (3D-QSAR) : 3D-QSAR models correlate the biological activity of a set of molecules with their three-dimensional properties. These models can be used to reliably predict the efficacy of novel quinazolinedione inhibitors and highlight essential structural features for activity.
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior and stability of ligand-receptor complexes over time. This method can validate docking results and offer a more realistic understanding of the binding interactions of potential drug candidates.
ADME Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. nih.gov Early prediction of these pharmacokinetic parameters is crucial for designing derivatives of this compound with favorable drug-like profiles.
| Computational Technique | Purpose | Relevance to this compound Research | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding affinity and orientation at the active site of a target protein. | To identify potential biological targets and guide structural modifications for enhanced potency. | nih.gov |
| 3D-QSAR | Develops predictive models for biological activity based on molecular fields. | To predict the inhibitory efficacy of new analogues before synthesis. | |
| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamics of ligand-receptor complexes. | To validate docking poses and understand the dynamic nature of binding interactions. | |
| ADME Prediction | Predicts pharmacokinetic properties like absorption and metabolism. | To optimize derivatives for better oral bioavailability and drug-like characteristics. | nih.gov |
Exploration of Novel Biological Targets for Quinazolinedione Scaffolds
While quinazoline derivatives are well-known inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), future research should aim to explore novel biological targets for analogues of this compound. nih.gov The versatility of the quinazolinedione scaffold allows it to be adapted to interact with a wide range of proteins, opening up new therapeutic possibilities. nih.gov
Promising areas for exploration include:
Dual-Target and Multi-Target Inhibitors : Developing compounds that can simultaneously inhibit multiple biological targets, such as the dual inhibition of c-Met and VEGFR-2 tyrosine kinases, is a promising strategy to overcome drug resistance in cancer therapy.
DNA Repair Enzymes : Inhibitors of poly(ADP-ribose) polymerase (PARP-1/2) have emerged as a critical cancer treatment strategy by interfering with DNA repair in tumor cells. The quinazolinedione scaffold has proven to be a viable starting point for potent PARP inhibitors.
Bacterial Enzymes : Given the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potential fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, suggesting a path for developing novel antibiotics. nih.gov
Antiparasitic Targets : Derivatives of the parent quinazoline structure have shown activity against parasites like Leishmania mexicana and Trypanosoma cruzi, indicating that the 5,8-dimethylated scaffold could be explored for novel antiparasitic agents.
Applications in Material Science or Other Non-Biological Fields
While the vast majority of research on quinazolinediones has focused on their biological and medicinal applications, the structural properties of the fused heterocyclic system suggest potential for use in non-biological fields. researchgate.net This remains a largely unexplored but promising research direction for this compound.
The planar, aromatic nature of the core structure, combined with its capacity for hydrogen bonding and π–π stacking, could make it a valuable building block in material science. nih.gov Potential future applications to be investigated include:
Organic Electronics : The electron-rich heterocyclic system could be functionalized to create organic semiconductors or components for organic light-emitting diodes (OLEDs).
Functional Polymers : Incorporating the rigid quinazolinedione unit into polymer backbones could impart specific thermal, mechanical, or photophysical properties.
Sensors and Probes : The scaffold could be modified to act as a fluorescent chemosensor for detecting specific ions or molecules.
Currently, there is a lack of published research specifically detailing the application of quinazolinediones in material science, highlighting this as a significant opportunity for innovative and impactful future work.
Collaborative Research Endeavors and Interdisciplinary Approaches
The multifaceted research required to fully explore the potential of this compound necessitates a highly collaborative and interdisciplinary approach. The journey from initial concept to a potential therapeutic agent or functional material requires the integration of expertise from multiple scientific disciplines.
Successful research endeavors will depend on synergy between:
Synthetic Organic Chemists : To develop novel and efficient methods for creating diverse libraries of analogues. mdpi.com
Computational Chemists : To apply molecular modeling and rational design principles to guide synthesis and prioritize compounds for testing.
Biologists and Pharmacologists : To perform in vitro and in vivo testing to evaluate biological activity, determine mechanisms of action, and assess therapeutic potential. nih.govnih.gov
Material Scientists : To explore the physical and chemical properties of these compounds for non-biological applications.
Structural Biologists : To solve the crystal structures of quinazolinedione derivatives in complex with their biological targets, providing crucial insights for structure-based drug design.
Such interdisciplinary collaborations are essential for accelerating the pace of discovery and translating fundamental research into practical applications, whether in medicine or materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
